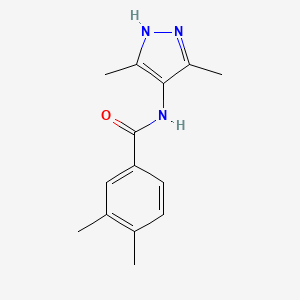
N-butyl-3-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-hydroxypiperidine-1-carboxamide, also known as BPC-157, is a synthetic peptide consisting of 15 amino acids. It was first isolated from the gastric juices of rats and has been shown to have a wide range of biological effects. BPC-157 has been extensively studied for its potential therapeutic applications in wound healing, tissue repair, and inflammation.
Mechanism of Action
The exact mechanism of action of N-butyl-3-hydroxypiperidine-1-carboxamide is not fully understood. It is believed to act through a number of different pathways, including the promotion of cell proliferation, the stimulation of angiogenesis, and the modulation of inflammatory processes. N-butyl-3-hydroxypiperidine-1-carboxamide has also been shown to interact with growth factors and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-butyl-3-hydroxypiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of collagen and other extracellular matrix proteins, which are essential for tissue repair and wound healing. N-butyl-3-hydroxypiperidine-1-carboxamide has also been shown to reduce inflammation by modulating the activity of immune cells and cytokines. In addition, N-butyl-3-hydroxypiperidine-1-carboxamide has been shown to promote angiogenesis, which is essential for the growth of new blood vessels and the delivery of nutrients and oxygen to tissues.
Advantages and Limitations for Lab Experiments
N-butyl-3-hydroxypiperidine-1-carboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized using standard peptide synthesis techniques. It is also relatively inexpensive compared to other peptides. However, N-butyl-3-hydroxypiperidine-1-carboxamide has some limitations. It has poor oral bioavailability and must be administered via injection. In addition, there is limited information on the long-term safety of N-butyl-3-hydroxypiperidine-1-carboxamide.
Future Directions
There are many potential future directions for research on N-butyl-3-hydroxypiperidine-1-carboxamide. One area of interest is the use of N-butyl-3-hydroxypiperidine-1-carboxamide in the treatment of musculoskeletal injuries, such as tendon and ligament tears. Another area of interest is the use of N-butyl-3-hydroxypiperidine-1-carboxamide in the treatment of inflammatory bowel disease. There is also interest in exploring the potential neuroprotective effects of N-butyl-3-hydroxypiperidine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is interest in developing new formulations of N-butyl-3-hydroxypiperidine-1-carboxamide with improved bioavailability and safety profiles.
Synthesis Methods
N-butyl-3-hydroxypiperidine-1-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) methods. The amino acid sequence is assembled on a solid resin support, and each amino acid is added sequentially using a coupling reagent. The peptide is then cleaved from the resin support and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-butyl-3-hydroxypiperidine-1-carboxamide has been shown to have a wide range of therapeutic applications in preclinical studies. It has been demonstrated to accelerate wound healing, promote tendon and ligament healing, and reduce inflammation. N-butyl-3-hydroxypiperidine-1-carboxamide has also been shown to have neuroprotective effects and to promote angiogenesis.
properties
IUPAC Name |
N-butyl-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-6-11-10(14)12-7-4-5-9(13)8-12/h9,13H,2-8H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVOKCJZWBUVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-hydroxypiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)







![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
![Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)